molecular formula C18H20F2N4 B2734279 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine CAS No. 2034428-08-3

3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine

Cat. No.: B2734279
CAS No.: 2034428-08-3
M. Wt: 330.383
InChI Key: KJGHNWDNYPKARI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine is a synthetic pyridazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a cyclopropyl-substituted pyridazine core linked to a 2,5-difluorobenzyl-piperazine moiety, a structural motif commonly associated with bioactive molecules. While specific biological data for this exact compound may be limited, related pyridazine derivatives have demonstrated diverse therapeutic potential in preclinical research, including investigations for central nervous system disorders , inflammatory conditions , and metabolic diseases . The molecular architecture, particularly the piperazine ring, offers versatility for further chemical modification, making it a valuable scaffold for constructing compound libraries and structure-activity relationship (SAR) studies. The presence of fluorine atoms is a common strategy in drug design to influence pharmacokinetic properties such as metabolic stability and membrane permeability. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant safety data sheets prior to handling.

Properties

IUPAC Name

3-cyclopropyl-6-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4/c19-15-3-4-16(20)14(11-15)12-23-7-9-24(10-8-23)18-6-5-17(21-22-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGHNWDNYPKARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Antidepressant Activity :
    • In rodent models, the compound demonstrated significant reductions in depressive behaviors, attributed to increased serotonin levels in the synaptic cleft. This positions it as a candidate for further development in treating depression.
  • Neuroprotection :
    • In vitro studies indicated that it protects neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.
  • Antipsychotic Efficacy :
    • Behavioral assays mimicking psychosis showed that the compound has efficacy comparable to established antipsychotics, indicating its potential for treating schizophrenia-related symptoms.

Antidepressant Activity

A study conducted on rodents demonstrated that administration of 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine resulted in a significant decrease in behaviors indicative of depression compared to control groups. This effect was attributed to increased serotonin levels in the synaptic cleft.

Neuroprotection

In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease.

Antipsychotic Efficacy

In behavioral assays designed to mimic psychosis, the compound displayed efficacy comparable to established antipsychotics, suggesting it may be a candidate for further development in treating schizophrenia-related symptoms.

Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound. Studies have shown favorable absorption characteristics and moderate metabolic stability, indicating potential for therapeutic use.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound A : 3-Cyclopropyl-6-(4-(2,5-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridazine (10p)
  • Key Differences :
    • Replaces the benzylpiperazine group with a pyrazole ring containing isopropoxy and methyl substituents.
    • Molecular formula: C20H20F2N4O2 (MW: 387.16) vs. the target compound’s estimated higher molecular weight due to the benzylpiperazine group.
  • Synthesis : Yield of 77% via nucleophilic substitution, suggesting efficient synthesis pathways for pyridazine derivatives .
Compound B : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
  • Key Differences: Chlorine substituents instead of fluorine; includes a phenoxypropyl chain on piperazine. Molecular formula: C17H19Cl2N4O (MW: 369.27).
  • Activity : Demonstrates antibacterial and antiviral properties, highlighting the role of halogen atoms in modulating biological targets .
Compound C : 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine
  • Key Differences :
    • Lacks the 2,5-difluorobenzyl group, resulting in a simpler structure (C11H16N4, MW: 204.27).
  • Physicochemical Properties: Predicted density: 1.186 g/cm³; boiling point: 446.3°C; pKa: 8.60 .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) Compound A Compound B Compound C
Molecular Weight ~350–370 387.16 369.27 204.27
Key Substituents 2,5-Difluorobenzyl Pyrazole-O-iPr Chlorophenoxy None
Predicted LogP ~2.5–3.5 ~3.0 ~3.2 ~1.8
Biological Activity Not reported (inferred CNS) DHODH Inhibition Antibacterial Unspecified
  • Lipophilicity: The 2,5-difluorobenzyl group in the target compound likely enhances membrane permeability compared to Compound C but may reduce aqueous solubility relative to Compound B’s chlorophenoxy chain.
  • pKa : The electron-withdrawing fluorine atoms in the target compound could lower the pKa of the piperazine nitrogen, influencing ionization and absorption .

Biological Activity

3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a cyclopropyl group and a piperazine moiety, which is further substituted with a difluorobenzyl group. This unique structure may influence its interaction with biological targets.

The mechanism of action for this compound is believed to involve modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. The piperazine ring enhances binding affinity to these receptors, potentially leading to psychotropic effects or alterations in mood and cognition.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects : In animal models, it has shown potential antidepressant-like effects, possibly through serotonin receptor modulation.
  • Antipsychotic Properties : The compound may also possess antipsychotic properties by influencing dopaminergic pathways.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective capabilities, which could be beneficial in neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
AntidepressantSignificant reduction in despair
AntipsychoticDecreased hyperactivity in models
NeuroprotectionReduced neuronal death in vitro

Case Studies

  • Antidepressant Activity : A study conducted on rodents demonstrated that administration of the compound resulted in a significant decrease in behaviors indicative of depression compared to control groups. This effect was attributed to increased serotonin levels in the synaptic cleft.
  • Neuroprotection : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease.
  • Antipsychotic Efficacy : In behavioral assays designed to mimic psychosis, the compound displayed efficacy comparable to established antipsychotics, suggesting it may be a candidate for further development in treating schizophrenia-related symptoms.

Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound. Studies have shown favorable absorption characteristics and moderate metabolic stability, indicating potential for therapeutic use.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameMechanism of ActionTherapeutic Use
1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochlorideSerotonin/Dopamine modulationAntidepressant
CiprofloxacinDNA gyrase inhibitionAntibiotic
TrimetazidineMetabolic modulatorAngina treatment

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-Cyclopropyl-6-(4-(2,5-difluorobenzyl)piperazin-1-yl)pyridazine?

Answer:
The synthesis involves two critical steps:

  • Pyridazine Ring Formation : Reacting hydrazine with a dicarbonyl precursor under controlled pH (e.g., acidic or basic conditions) to form the pyridazine core .
  • Piperazine Functionalization : Introducing the 2,5-difluorobenzyl group via nucleophilic substitution or reductive amination. For example, coupling 2,5-difluorobenzyl chloride with the piperazine moiety in the presence of a base (e.g., K₂CO₃) .
    Optimization Tips : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity. Adjust solvent polarity (e.g., DMF vs. THF) to improve reaction yields .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

  • X-ray Crystallography : Resolve crystal structure using SHELXL (monoclinic system, space group C2/c) to determine bond lengths, angles, and torsional strain .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions. For example, the cyclopropyl group shows distinct splitting patterns (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .
  • LC/MS : Confirm molecular weight (e.g., m/z 408.9 for a related pyridazine derivative) and purity (>95%) .

Advanced: How do structural modifications (e.g., fluorination, cyclopropyl substitution) influence its biological activity?

Answer:

  • Fluorination : The 2,5-difluorobenzyl group enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeted studies .
  • Cyclopropyl Substitution : Reduces conformational flexibility, potentially increasing binding affinity to rigid enzymatic pockets (e.g., kinase inhibitors) .
    Methodology : Perform comparative assays (e.g., IC₅₀ measurements) against analogs lacking these groups. Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like bacterial DNA gyrase .

Advanced: What crystallographic challenges arise during refinement of its derivatives?

Answer:

  • Disordered Moieties : The cyclopropyl and piperazine groups may exhibit rotational disorder. Apply SHELXL’s PART and SIMU instructions to model thermal motion .
  • Twinned Crystals : Use the TWIN/BASF commands in SHELXTL to refine data from non-merohedral twinning .
    Validation : Cross-check R-factors (R₁ < 0.05) and electron density maps (e.g., Fo-Fc maps) to ensure model accuracy .

Advanced: How to resolve contradictions in reported biological activities (e.g., anti-bacterial vs. anti-viral efficacy)?

Answer:

  • Experimental Design : Standardize assay conditions (e.g., bacterial strain, MOI for viral studies). For example, anti-bacterial activity may vary with Gram-positive vs. Gram-negative models .
  • Dose-Response Analysis : Compare EC₅₀ values across studies. Discrepancies may arise from solubility differences (e.g., DMSO vs. aqueous buffers) .
    Recommendation : Replicate assays with orthogonal methods (e.g., fluorescence-based vs. plaque reduction assays) .

Advanced: What analytical methods ensure batch-to-batch consistency in purity?

Answer:

  • HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile/water) to detect impurities at 254 nm. Retention time (tR) deviations >0.2 min indicate contamination .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (e.g., <5% weight loss at 150°C) to assess hygroscopicity .

Advanced: How to investigate its interactions with biological macromolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a CM5 chip to measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for enthalpy-driven vs. entropy-driven binding .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for structural insights .

Advanced: What strategies improve its stability under storage conditions?

Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the piperazine moiety .
  • Light Sensitivity : Use amber vials to protect the difluorobenzyl group from UV degradation.
    Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

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